molecular formula C20H22N2O3S B2690769 2-((1H-indol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 450351-89-0

2-((1H-indol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2690769
M. Wt: 370.47
InChI Key: GLNGXKZLIXRGDR-UHFFFAOYSA-N
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Description

The compound “2-((1H-indol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide” appears to be a derivative of indole, which is a heterocyclic aromatic organic compound. It has a thioether linkage to an acetamide group, and a 3,4-dimethoxyphenethyl group attached to the nitrogen of the acetamide.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, similar compounds are often synthesized through condensation reactions or substitution reactions1.



Molecular Structure Analysis

The molecular structure analysis could not be performed due to the lack of specific data.



Chemical Reactions Analysis

The chemical reactions of this compound could not be found in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature.


Scientific Research Applications

Molecular Docking and Synthesis

  • Design-Based Synthesis and Molecular Docking Analysis : The synthesis of indole acetamide derivatives, including the study compound, involves reactions under specific conditions, followed by characterization through various spectroscopic analyses. These compounds have been explored for anti-inflammatory activities via in silico modeling, targeting specific domains like cyclooxygenase COX-1 and 2. The study provides insights into the structural and electronic aspects of these molecules, which are crucial for their biological activity (Al-Ostoot et al., 2020).

Cancer Immunotherapy Applications

  • Unique Sulfur-Aromatic Interactions in IDO1 Inhibitors : Indoleamine 2,3-dioxygenase (IDO1) inhibitors, including variants of the study compound, have been speculated for use in cancer immunotherapy. Although clinical trials have faced challenges, these compounds exhibit a unique sulfur-aromatic interaction network that is significant in their potency as IDO1 inhibitors. This could inspire new approaches in cancer therapy research (Peng et al., 2020).

Photoinitiator Applications in Polymerization

  • Thioxanthone Attached Polyhedral Oligomeric Silsesquioxane (POSS) Nano-Photoinitiator : Research on thioxanthone derivatives, including similar compounds to the study molecule, has shown promising results in the field of polymerization. These compounds have unique absorption characteristics and initiate polymerization through intramolecular hydrogen abstraction, contributing to the development of robust polymer/filler networks (Batibay et al., 2020).

Antioxidant Properties

  • Synthesis and Antioxidant Properties : Compounds structurally similar to the study compound have been synthesized and evaluated for their antioxidant activity. These compounds exhibit significant activity, with certain derivatives showing remarkable effectiveness at low concentrations. This indicates potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Structural Analysis and Anticonvulsant Properties

  • Synthesis and Docking Study of S-Acetamide Derivatives : The study of S-acetamide derivatives, structurally related to the study compound, has focused on their synthesis and potential anticonvulsant properties. These compounds have shown moderate anticonvulsant activity in in vivo studies, suggesting their potential use in therapeutic applications (Severina et al., 2020).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. However, specific safety and hazard information for this compound is not available.


Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be an area of interest.


Please note that this information is based on a general understanding of similar compounds and does not represent a comprehensive analysis of the specific compound you asked about. For a detailed analysis, consultation with a chemist or a relevant expert would be necessary.


properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-17-8-7-14(11-18(17)25-2)9-10-21-20(23)13-26-19-12-22-16-6-4-3-5-15(16)19/h3-8,11-12,22H,9-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNGXKZLIXRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide

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